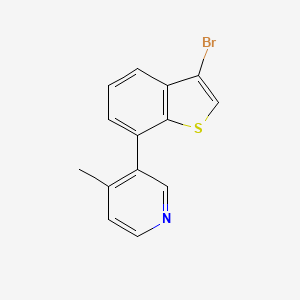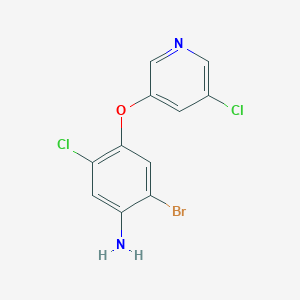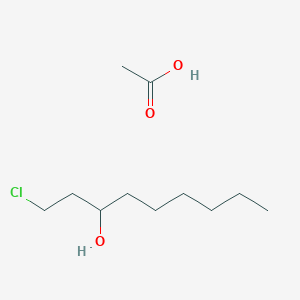
Acetic acid;1-chlorononan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chlorononan-3-ol is an organic compound that combines the properties of acetic acid and 1-chlorononan-3-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1-chlorononan-3-ol is a chlorinated alcohol with a long carbon chain, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-3-ol typically involves the esterification of acetic acid with 1-chlorononan-3-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The reaction conditions generally include heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of catalysts to speed up the reaction and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-chlorononan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-chlorononan-3-ol can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form non-chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Non-chlorinated alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Acetic acid;1-chlorononan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;1-chlorononan-3-ol involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. It may also interact with enzymes and proteins, affecting their function and leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
1-chlorononan-3-ol: A chlorinated alcohol with unique chemical properties.
Uniqueness
Acetic acid;1-chlorononan-3-ol combines the properties of both acetic acid and 1-chlorononan-3-ol, resulting in a compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
54691-32-6 |
|---|---|
Formule moléculaire |
C11H23ClO3 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
acetic acid;1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
UJDRXIKVRFIFBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


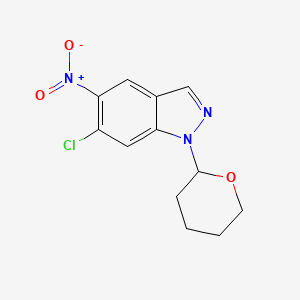
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
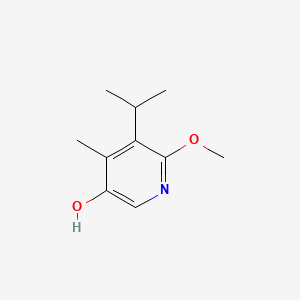
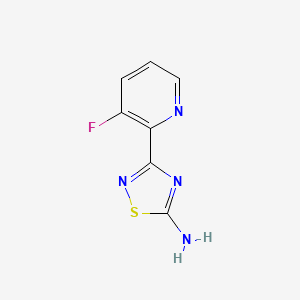

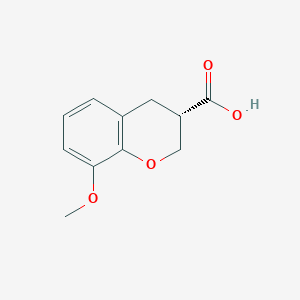
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

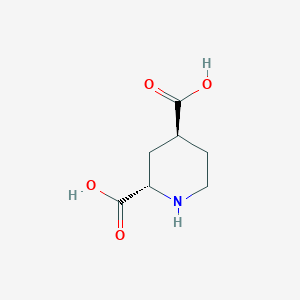
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
